N-[4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide
Description
N-[4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperidine ring, an oxadiazole ring, and a cyclopentanecarboxamide moiety, making it an interesting subject for scientific research.
Properties
IUPAC Name |
N-[4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-12(19-17(24)14-5-3-4-6-14)11-16(23)22-9-7-15(8-10-22)18-20-13(2)21-25-18/h12,14-15H,3-11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQNWCZEAZRGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCN(CC2)C(=O)CC(C)NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the piperidine ring via nucleophilic substitution. The final step often involves the coupling of the intermediate with cyclopentanecarboxylic acid under specific reaction conditions such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide: Unique due to its specific combination of functional groups and rings.
N-[4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobutan-2-yl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-[4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobutan-2-yl]benzenecarboxamide: Similar structure but with a benzene ring instead of a cyclopentane ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
